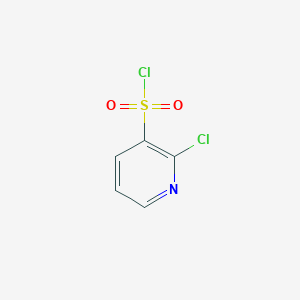
2-chloropyridine-3-sulfonyl Chloride
Cat. No. B177363
Key on ui cas rn:
6684-06-6
M. Wt: 212.05 g/mol
InChI Key: MFJSIQDQIZEVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05866568
Procedure details


A solution of sodium nitrite (6.5g) in water (15 ml) was added gradually to a solution of 3-amino-2-chloropyridine (10 g) in acetic acid (100 ml) and concentrated hydrochloric acid (37 ml) at 0°-5° C. This cold solution was then added portion-wise to a stirred and cooled (5° C.) mixture of copper(I) chloride (2.33 g) in acetic acid (160 ml) saturated with sulphur dioxide keeping the temperature below 10° C. After the addition was complete the cooling bath was removed and the mixture was stirred a further 90 minutes at ambient temperature. Volatile material was removed by evaporation and water (300 ml) was added to the residue to give a solid. The water was decanted off and the solid was dissolved in ether (500 ml) and washed with saturated aqueous sodium hydrogen carbonate solution (200 ml), water (200 ml) and saturated sodium chloride solution and was then dried (MgSO4). Volatile material was removed by evaporationto give 2-chloropyridine-3-sulphonyl chloride (12.1 g) as an oil which solidified upon refrigeration and was used without further purification; 1H NMR (CDCl3): 7.5 (dd, 1 H), 8.5 (dd, 1 H), 8.7 (dd, 1 H).







Name
copper(I) chloride
Quantity
2.33 g
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[C:7]([Cl:12])=[N:8][CH:9]=[CH:10][CH:11]=1.[S:13](=[O:15])=[O:14].[ClH:16]>O.C(O)(=O)C.[Cu]Cl>[Cl:12][C:7]1[C:6]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:11][CH:10]=[CH:9][N:8]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC=CC1)Cl
|
|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
copper(I) chloride
|
|
Quantity
|
2.33 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
a stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
This cold solution was then added portion-wise to
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred a further 90 minutes at ambient temperature
|
|
Duration
|
90 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatile material was removed by evaporation and water (300 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water was decanted off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the solid was dissolved in ether (500 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate solution (200 ml), water (200 ml) and saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was then dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatile material was removed by evaporationto
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC=C1S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
